Ethane-13C1

Catalog No.
S3317724
CAS No.
6145-17-1
M.F
C2H6
M. Wt
31.062 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethane-13C1

CAS Number

6145-17-1

Product Name

Ethane-13C1

IUPAC Name

(113C)ethane

Molecular Formula

C2H6

Molecular Weight

31.062 g/mol

InChI

InChI=1S/C2H6/c1-2/h1-2H3/i1+1

InChI Key

OTMSDBZUPAUEDD-OUBTZVSYSA-N

SMILES

CC

Canonical SMILES

CC

Isomeric SMILES

C[13CH3]

The exact mass of the compound Ethane-13C1 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethane-13C1 (CAS: 6145-17-1) is a singly labeled stable isotope gas utilized as a highly specific tracer in mass spectrometry (MS), a symmetry-broken reference in nuclear magnetic resonance (NMR) spectroscopy, and a foundational precursor for position-specific 13C-labeled organic synthesis . Unlike its fully labeled counterpart, Ethane-13C1 introduces an exact +1 Da mass shift (m/z 31) and breaks the D3d molecular symmetry of natural ethane [1]. This provides a unique procurement advantage for researchers and industrial chemists requiring precise metabolic tracing, simplified NMR spectra without 13C-13C homonuclear coupling, or asymmetrically labeled ethyl group donors for downstream active pharmaceutical ingredient (API) synthesis [2].

Substituting Ethane-13C1 with fully labeled Ethane-13C2 or unlabeled ethane fundamentally compromises experimental resolution and synthetic utility in position-specific assays [1]. In mass spectrometry, unlabeled ethane cannot be distinguished from the natural background, while Ethane-13C2 (+2 Da) obscures single-carbon cleavage events in metabolic pathways, making stoichiometric tracing impossible [2]. In NMR applications, Ethane-13C2 introduces a strong one-bond carbon-carbon coupling (~34.6 Hz) that splits the signal into a doublet, reducing the signal-to-noise ratio and complicating relaxation measurements in complex mixtures . Furthermore, for synthetic chemists, using Ethane-13C2 to create singly labeled downstream products (such as ethanol-1-13C) is chemically impossible, making Ethane-13C1 the strictly required precursor for asymmetric ethylation workflows [1].

Precision Mass Shift for Single-Carbon Metabolic Tracing

In environmental microbiology and metabolic tracing, Ethane-13C1 provides a precise +1 Da mass shift (molecular ion m/z 31) compared to natural abundance ethane (m/z 30) [1]. When compared to fully labeled Ethane-13C2 (m/z 32), the singly labeled variant allows mass spectrometers to differentiate between the incorporation of an intact ethyl group versus a cleaved single carbon unit [2]. This stoichiometric resolution is critical for identifying novel ethane-oxidizing bacteria and accurately quantifying carbon flux in complex biological systems.

Evidence DimensionMolecular Ion Mass Shift (m/z)
Target Compound Datam/z 31 (+1 Da shift)
Comparator Or BaselineEthane-13C2 (m/z 32, +2 Da shift)
Quantified Difference1 Da difference enabling single-carbon cleavage resolution
ConditionsGC-MS / Isotope Ratio Mass Spectrometry (IRMS)

Procuring the singly labeled gas is essential for MS studies where distinguishing between C1 and C2 metabolic incorporation pathways is required.

Elimination of Homonuclear 13C-13C Coupling in NMR Workflows

Ethane-13C2 exhibits a strong one-bond homonuclear coupling (1J_CC ≈ 34.6 Hz) that splits the 13C NMR resonance into a doublet, complicating spectral interpretation and reducing peak intensity . Ethane-13C1 entirely eliminates this homonuclear coupling, presenting as a sharp singlet under proton decoupling . This symmetry breaking provides a higher signal-to-noise ratio per labeled carbon and simplifies relaxation time (T1/T2) measurements in complex gas mixtures or porous media studies.

Evidence Dimension13C-13C Homonuclear Coupling (1J_CC)
Target Compound Data0 Hz (Singlet under 1H decoupling)
Comparator Or BaselineEthane-13C2 (~34.6 Hz doublet)
Quantified DifferenceComplete elimination of 1J_CC splitting
Conditions13C NMR Spectroscopy (Proton decoupled)

Buyers conducting high-resolution gas-phase NMR or complex mixture analysis should select Ethane-13C1 to maximize signal intensity and avoid overlapping multiplets.

Precursor Viability for Asymmetric Downstream Synthesis

For the synthesis of complex active pharmaceutical ingredients (APIs) or mechanistic probes requiring a singly labeled ethyl group (e.g., ethyl-1-13C chloride or ethanol-1-13C), Ethane-13C1 is the only viable starting material [1]. Utilizing Ethane-13C2 results in 100% fully labeled (13C2) derivatives, which scrambles positional tracing in downstream Wagner-Meerwein rearrangements or specific enzymatic cleavage assays [2]. Ethane-13C1 guarantees that the isotopic label remains restricted to a single position during subsequent functionalization.

Evidence DimensionPositional Labeling Specificity
Target Compound Data100% singly labeled ethyl derivatives
Comparator Or BaselineEthane-13C2 (0% singly labeled, 100% doubly labeled)
Quantified DifferenceAbsolute positional control vs. complete loss of single-site specificity
ConditionsDownstream organic synthesis (e.g., halogenation to ethyl halides)

Procurement for synthetic pathways requiring asymmetric ethyl labels strictly mandates Ethane-13C1, as fully labeled analogs cannot be selectively 'un-labeled'.

Stable Isotope Probing (SIP) of Hydrocarbon-Degrading Microbes

Directly leveraging its exact m/z 31 mass signature, Ethane-13C1 is the optimal tracer for identifying and quantifying novel ethane-oxidizing bacteria in marine and soil environments [1]. The +1 Da shift allows researchers to accurately track the incorporation of single carbon units into microbial fatty acids and DNA via GC-IRMS, distinguishing partial from complete hydrocarbon assimilation in a way that fully labeled ethane cannot.

High-Resolution Gas-Phase NMR Reference Standards

Because it lacks the ~34.6 Hz 13C-13C coupling found in fully labeled ethane, Ethane-13C1 serves as a superior internal standard and probe for gas-phase NMR studies . It provides a sharp, high-intensity singlet that does not obscure adjacent resonances, making it the ideal choice for measuring gas dynamics, diffusion coefficients, and relaxation times in porous media or complex gas mixtures.

Synthesis of Position-Specific 13C-Labeled APIs

Ethane-13C1 is the strictly required precursor for manufacturing singly labeled ethylating agents, such as ethyl-1-13C bromide or ethanol-1-13C[2]. These specific reagents are critical for synthesizing pharmaceutical probes where metabolic cleavage or mechanistic rearrangements must be tracked to a single carbon atom—an application where the use of Ethane-13C2 would result in isotopic scrambling and loss of positional data.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Compressed Gas

Wikipedia

Ethane-13C1

Dates

Last modified: 08-19-2023

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